molecular formula C17H12O4 B12916128 Methyl 3-benzoyl-1-benzofuran-5-carboxylate CAS No. 88673-76-1

Methyl 3-benzoyl-1-benzofuran-5-carboxylate

Cat. No.: B12916128
CAS No.: 88673-76-1
M. Wt: 280.27 g/mol
InChI Key: KHLKYBMFIPCTMW-UHFFFAOYSA-N
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Description

Methyl 3-benzoylbenzofuran-5-carboxylate is a complex organic compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities and potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-benzoylbenzofuran-5-carboxylate typically involves the formation of the benzofuran ring followed by functionalization at specific positions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the benzofuran ring can be constructed through a free radical cyclization cascade, which is an efficient method for synthesizing polycyclic benzofuran compounds .

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The use of proton quantum tunneling has been reported to reduce side reactions and improve yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-benzoylbenzofuran-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the benzofuran ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols .

Scientific Research Applications

Methyl 3-benzoylbenzofuran-5-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl 3-benzoylbenzofuran-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the phosphorylation of extracellular signal-related kinase (ERK), thereby blocking the RAS/RAF/MEK/ERK signaling pathway. This inhibition can lead to the suppression of cell growth and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Uniqueness: Methyl 3-benzoylbenzofuran-5-carboxylate stands out due to its specific functional groups and structural complexity, which contribute to its unique biological activities and potential therapeutic applications. Its ability to interact with specific molecular targets and pathways makes it a promising candidate for further research and development .

Properties

CAS No.

88673-76-1

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

methyl 3-benzoyl-1-benzofuran-5-carboxylate

InChI

InChI=1S/C17H12O4/c1-20-17(19)12-7-8-15-13(9-12)14(10-21-15)16(18)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

KHLKYBMFIPCTMW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)OC=C2C(=O)C3=CC=CC=C3

Origin of Product

United States

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